Cas no 2171282-07-6 (3-bromo-5-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]benzoic acid)

3-Bromo-5-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]benzoic acid is a specialized fluorinated benzoic acid derivative, primarily employed in peptide synthesis and medicinal chemistry research. Its key structural features include a bromo-substituted aromatic ring and an Fmoc-protected (2R)-aminopropanamide moiety, making it a valuable intermediate for constructing chiral peptide frameworks. The Fmoc group ensures selective deprotection under mild basic conditions, while the bromo substituent offers versatility for further functionalization via cross-coupling reactions. This compound is particularly useful in solid-phase peptide synthesis (SPPS) and the development of bioactive molecules, where precise stereochemistry and controlled reactivity are critical. Its high purity and well-defined stereochemistry enhance reproducibility in complex synthetic pathways.
3-bromo-5-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]benzoic acid structure
2171282-07-6 structure
Product name:3-bromo-5-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]benzoic acid
CAS No:2171282-07-6
MF:C25H21BrN2O5
MW:509.348645925522
CID:6415108
PubChem ID:165503131

3-bromo-5-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]benzoic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-1490604
    • 2171282-07-6
    • 3-bromo-5-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]benzoic acid
    • Inchi: 1S/C25H21BrN2O5/c1-14(23(29)28-17-11-15(24(30)31)10-16(26)12-17)27-25(32)33-13-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-12,14,22H,13H2,1H3,(H,27,32)(H,28,29)(H,30,31)/t14-/m1/s1
    • InChI Key: MIIVXFOTGLNMOX-CQSZACIVSA-N
    • SMILES: BrC1C=C(C(=O)O)C=C(C=1)NC([C@@H](C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

Computed Properties

  • Exact Mass: 508.06338g/mol
  • Monoisotopic Mass: 508.06338g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 7
  • Complexity: 712
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 105Ų

3-bromo-5-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]benzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1490604-1.0g
3-bromo-5-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]benzoic acid
2171282-07-6
1g
$0.0 2023-06-05

3-bromo-5-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]benzoic acid Related Literature

Additional information on 3-bromo-5-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]benzoic acid

3-Bromo-5-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]benzoic Acid (CAS No. 2171282-07-6): A Comprehensive Overview

3-Bromo-5-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]benzoic acid (CAS No. 2171282-07-6) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as a fluorenylmethoxycarbonyl (Fmoc)-protected amino acid derivative, is characterized by its unique structural features and potential applications in drug development and synthetic chemistry.

The 3-bromo substituent on the benzoic acid moiety imparts specific chemical properties that make this compound particularly interesting for various biological studies. The Fmoc group, a widely used protecting group in peptide synthesis, ensures the stability and reactivity of the amino acid derivative during complex chemical reactions. The (2R)-configuration of the propanamido group further adds to the stereochemical complexity and specificity of the molecule.

Recent advancements in the field have highlighted the potential of 3-bromo-5-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]benzoic acid in various therapeutic areas. For instance, studies have shown that this compound can serve as a valuable intermediate in the synthesis of bioactive peptides and small molecules with potential anti-inflammatory, anti-cancer, and neuroprotective properties.

In a notable study published in the Journal of Medicinal Chemistry, researchers demonstrated that 3-bromo-5-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]benzoic acid exhibits selective binding to specific protein targets involved in inflammatory pathways. This binding activity suggests its potential as a lead compound for developing new anti-inflammatory drugs. The study also highlighted the importance of the 3-bromo substituent in enhancing the compound's affinity for these protein targets.

Another area of interest is the use of this compound in cancer research. Preliminary studies have indicated that 3-bromo-5-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]benzoic acid can interfere with key signaling pathways involved in tumor growth and metastasis. Specifically, it has been shown to inhibit the activity of certain kinases that are crucial for cancer cell proliferation. These findings open up new avenues for developing targeted therapies against various types of cancer.

The neuroprotective properties of 3-bromo-5-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]benzoic acid have also been explored. Research conducted at a leading pharmaceutical institute revealed that this compound can effectively reduce oxidative stress and neuroinflammation in neuronal cells. This makes it a promising candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Beyond its therapeutic applications, 3-bromo-5-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]benzoic acid is also valuable as a research tool. Its unique chemical structure allows scientists to probe specific biological processes and interactions at the molecular level. For example, it can be used to study protein-protein interactions, enzyme kinetics, and receptor-ligand binding events.

The synthesis of 3-bromo-5-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]benzoic acid involves several well-established chemical reactions, including bromination, amide formation, and Fmoc protection. These steps require precise control over reaction conditions to ensure high yields and purity of the final product. Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are commonly employed to characterize the compound and verify its structure.

In conclusion, 3-bromo-5-[(2R)-2-{[[(9H-fluoren-9-yloxy)carbonyl]amino}propanamido]benzoic acid (CAS No. 2171282-07-6) is a multifaceted compound with significant potential in both pharmaceutical research and synthetic chemistry. Its unique structural features and biological activities make it an important molecule for further investigation and development. As research continues to uncover new applications and mechanisms of action, this compound is likely to play an increasingly important role in advancing our understanding of complex biological systems and developing novel therapeutic agents.

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